![molecular formula C17H16N2O3 B12900204 Benzo[d]oxazol-2-yl(phenyl)methyl ethylcarbamate](/img/structure/B12900204.png)
Benzo[d]oxazol-2-yl(phenyl)methyl ethylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzo[d]oxazol-2-yl(phenyl)methyl ethylcarbamate is a compound belonging to the benzoxazole family, which is known for its diverse pharmacological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[d]oxazol-2-yl(phenyl)methyl ethylcarbamate typically involves the reaction of 2-aminophenol with various aldehydes in the presence of methanol. This reaction forms the benzoxazole ring, which is then further modified to introduce the phenyl and ethylcarbamate groups . The reaction conditions often include refluxing the reactants for several hours to ensure complete formation of the desired product .
Industrial Production Methods
Industrial production of benzoxazole derivatives, including this compound, involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to control reaction parameters .
化学反応の分析
Types of Reactions
Benzo[d]oxazol-2-yl(phenyl)methyl ethylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethylcarbamate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in dry solvents like tetrahydrofuran (THF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield amine derivatives .
科学的研究の応用
Benzo[d]oxazol-2-yl(phenyl)methyl ethylcarbamate has a wide range of scientific research applications, including:
Biology: Studied for its potential as an antimicrobial agent against various bacterial and fungal strains.
Medicine: Investigated for its anticancer properties, particularly against colorectal carcinoma cell lines.
Industry: Utilized in the development of new materials with specific properties, such as UV-cured coatings.
作用機序
The mechanism of action of Benzo[d]oxazol-2-yl(phenyl)methyl ethylcarbamate involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit key enzymes involved in cell proliferation and survival . The compound can bind to the active sites of these enzymes, thereby blocking their activity and leading to cell death .
類似化合物との比較
Benzo[d]oxazol-2-yl(phenyl)methyl ethylcarbamate can be compared with other benzoxazole derivatives, such as:
2-((2-(Benzo[d]oxazol-2-yl)methoxy)phenoxy)methyl)benzoxazole: Known for its antimicrobial activity.
Benzo[d]oxazol-2-yl(aryl(thienyl))methanimines: Studied for their potential in electronic and spintronic applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
特性
分子式 |
C17H16N2O3 |
|---|---|
分子量 |
296.32 g/mol |
IUPAC名 |
[1,3-benzoxazol-2-yl(phenyl)methyl] N-ethylcarbamate |
InChI |
InChI=1S/C17H16N2O3/c1-2-18-17(20)22-15(12-8-4-3-5-9-12)16-19-13-10-6-7-11-14(13)21-16/h3-11,15H,2H2,1H3,(H,18,20) |
InChIキー |
AICWPENLSDNUCX-UHFFFAOYSA-N |
正規SMILES |
CCNC(=O)OC(C1=CC=CC=C1)C2=NC3=CC=CC=C3O2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


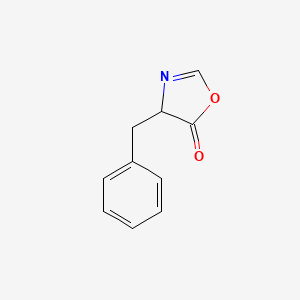
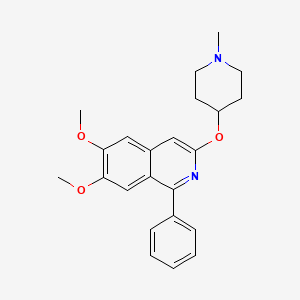
![1-Amino-N-(2-fluoro-4-methoxyphenyl)-4-oxo-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole-3-carboxamide](/img/structure/B12900129.png)
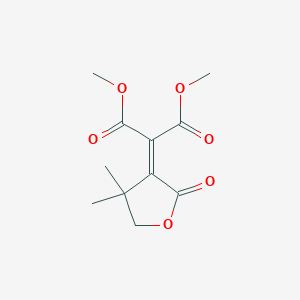
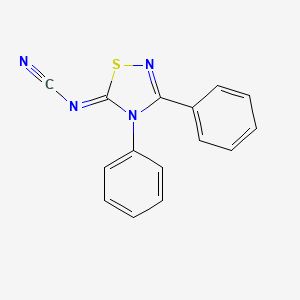
![N-Benzoyl-5'-O-[tert-butyl(dimethyl)silyl]guanosine](/img/structure/B12900152.png)
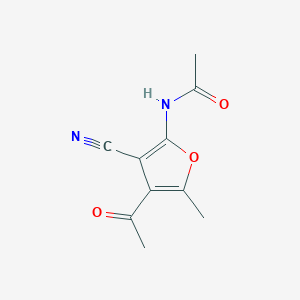
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-methoxybenzamide](/img/structure/B12900161.png)
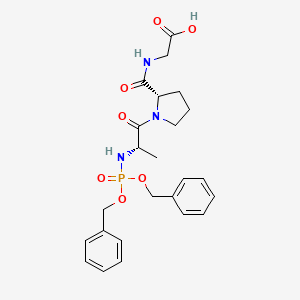
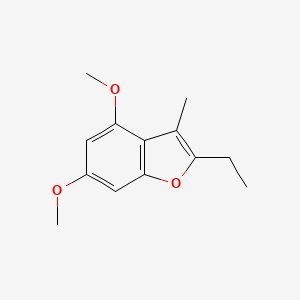
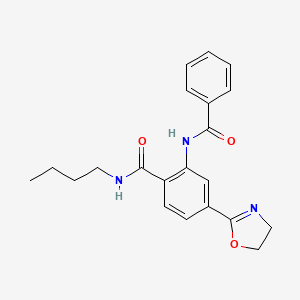
![Methyl 5-[4-(propan-2-yl)phenyl]-1,3-oxazole-4-carboxylate](/img/structure/B12900208.png)


